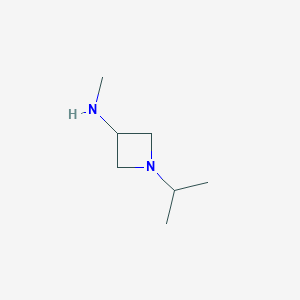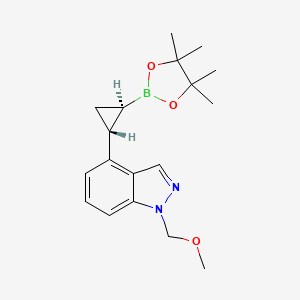
1-(Methoxymethyl)-4-(rac-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxymethyl group, a cyclopropyl ring, and a dioxaborolan moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride in the presence of a base.
Formation of the Cyclopropyl Ring: This can be done through cyclopropanation reactions using diazo compounds.
Attachment of the Dioxaborolan Group: This step typically involves borylation reactions using boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
rac-1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The indazole core can be reduced to form dihydroindazoles.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroindazoles.
Substitution: Various substituted indazoles depending on the coupling partner.
Applications De Recherche Scientifique
rac-1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of rac-1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(methoxymethyl)-4-cyclopropyl-1H-indazole: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
Uniqueness
rac-1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]-1H-indazole is unique due to the presence of both the methoxymethyl and dioxaborolan groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C18H25BN2O3 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
1-(methoxymethyl)-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]indazole |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)15-9-13(15)12-7-6-8-16-14(12)10-20-21(16)11-22-5/h6-8,10,13,15H,9,11H2,1-5H3/t13-,15+/m0/s1 |
Clé InChI |
XBUIOWXVISEWOB-DZGCQCFKSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=C4C=NN(C4=CC=C3)COC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=C4C=NN(C4=CC=C3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)

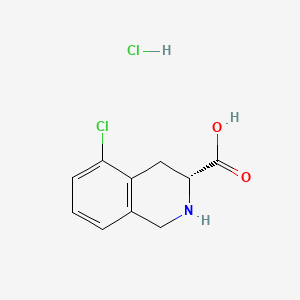


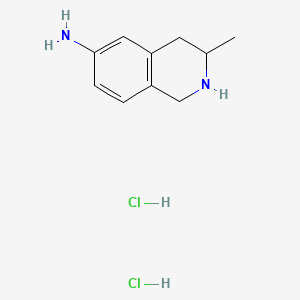


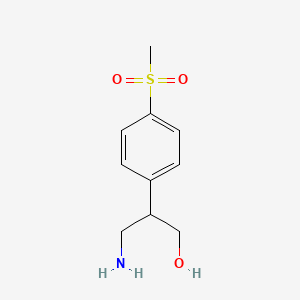

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

